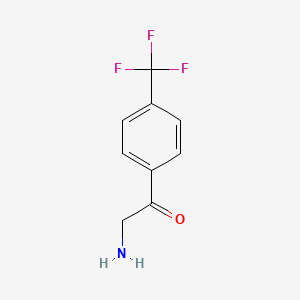

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone

Description

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone is a ketone derivative featuring an amino group at the β-position and a 4-(trifluoromethyl)phenyl substituent at the carbonyl carbon. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly antimicrobial and antiparasitic agents . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino group facilitates hydrogen bonding and derivatization .

Properties

IUPAC Name |

2-amino-1-[4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4H,5,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAYFXBCHAVJHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 4-(Trifluoromethyl)benzaldehyde with Ammonia Derivatives

The most common laboratory synthesis involves the condensation of 4-(trifluoromethyl)benzaldehyde with ammonia or ammonia equivalents, followed by reduction to form the amino ketone.

Reaction Scheme:

$$ \text{4-(Trifluoromethyl)benzaldehyde} + \text{Ammonia} \xrightarrow{\text{Condensation}} \text{Imine Intermediate} \xrightarrow{\text{Reduction}} \text{2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone} $$

- Mild temperature (room temperature to 50°C)

- Solvent: ethanol or methanol

- Reducing agent: sodium borohydride or lithium aluminum hydride

- pH: Slightly basic or neutral

This route is supported by the synthesis described in recent literature, where the aldehyde reacts with ammonia under controlled conditions, and the imine intermediate is reduced to the amino ketone.

Friedel-Crafts Acylation Followed by Amination

Another method involves the Friedel-Crafts acylation of the aromatic ring, followed by amination:

- Friedel-Crafts Acylation:

- Reagents: Acyl chloride derived from the corresponding acid, aluminum chloride catalyst

- Conditions: Reflux in an inert solvent such as dichloromethane

- Amination:

- Nucleophilic substitution with ammonia or amines

- Conditions: Elevated temperature, solvent such as ethanol

This approach allows for the introduction of the amino group post-acylation, with the trifluoromethyl group remaining on the aromatic ring.

Reductive Amination of Ketones

A third route involves the reductive amination of the corresponding ketone intermediate:

- Starting from 4-(trifluoromethyl)phenylacetaldehyde , which can be synthesized via oxidation of the corresponding alcohol.

- Reacting with ammonia or primary amines in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas over a catalyst.

This method is advantageous for high selectivity and yield.

Industrial-Scale Production Methods

In large-scale manufacturing, continuous flow synthesis is preferred to enhance control over reaction parameters, improve safety, and increase yields. The process involves:

- Continuous flow reactors for aldehyde reduction and amination steps

- Use of automated purification techniques such as chromatography or crystallization

- Implementation of green chemistry principles to minimize waste and hazardous reagents

This scalable approach ensures consistent product quality and cost-effectiveness.

Reaction Types and Reagents

| Reaction Type | Reagents | Conditions | Notes |

|---|---|---|---|

| Condensation | 4-(Trifluoromethyl)benzaldehyde, ammonia | Room temp, ethanol | Forms imine intermediate |

| Reduction | Sodium borohydride, lithium aluminum hydride | Mild, anhydrous | Converts imine to amino ketone |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Reflux, inert atmosphere | Introduces acyl group |

| Nucleophilic Substitution | NH₃, amines | Elevated temp | Amination of aromatic ring |

Data Tables of Reaction Conditions and Yields

| Method | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation + Reduction | 4-(Trifluoromethyl)benzaldehyde + NH₃ + NaBH₄ | Ethanol | Room temp to 50°C | 75-85 | Widely used in lab synthesis |

| Friedel-Crafts + Amination | Aromatic acid chloride + NH₃ | Dichloromethane | Reflux | 60-70 | Suitable for scale-up |

| Reductive Amination | Aldehyde + NH₃ | Methanol | 25-40°C | 80-90 | High selectivity |

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-(trifluoromethyl)phenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-Amino-1-(4-(trifluoromethyl)phenyl)ethan-1-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This interaction can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

2-Amino-1-(4-(3-chloro-5-(trifluoromethyl)phenyl)piperazin-1-yl)-2-phenylethan-1-one (Compound 29, )

2-Amino-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (Compound 16, )

- Structure : Propan-1-one backbone with a piperazine-linked 3-(trifluoromethyl)phenyl group.

- Properties : Molecular weight 302.14 g/mol, yield 98%, and LC-MS m/z 302.0 .

- Key Difference: The elongated carbon chain (propanone vs. ethanone) may alter pharmacokinetics by increasing flexibility and reducing steric hindrance.

Alaninamide and Glycine Derivatives

2-Amino-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (Compound 2.20, )

- Structure: Ethanone core with a piperazine ring and Boc-protected glycine.

- Properties : Synthesized via Boc-deprotection (TFA), yielding a TFA salt with quantitative efficiency .

- Key Difference: The Boc-protection strategy improves synthetic control but introduces additional steps compared to direct aminoketone synthesis.

Pyridine-Based Antiparasitic Agents (UDO and UDD, )

- Structure : Pyridine and piperazine motifs with trifluoromethylphenyl groups.

- Properties: Inhibitors of CYP51, showing efficacy against Trypanosoma cruzi comparable to posaconazole .

Sulfonate Salts for Enhanced Solubility

2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-Methylbenzenesulfonate ()

- Structure : Fluorine substituent at the 4-position and a sulfonate counterion.

- Properties : Improved aqueous solubility due to the sulfonate group, critical for formulation in drug delivery .

Substituent Variations on the Phenyl Ring

- Chlorine Derivatives: e.g., 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone ().

- Methyl Derivatives: e.g., 1-(4-Amino-2-hydroxyphenyl)ethanone (). Hydroxyl and methyl groups increase polarity, favoring solubility but reducing membrane permeability .

Biological Activity

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone, also known as 2-amino-4'-trifluoromethylacetophenone, is an organic compound characterized by its unique trifluoromethyl group attached to a phenyl ring. This structure enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and biological research. The compound has shown promise in various therapeutic applications, including anti-inflammatory and anticancer activities.

- Molecular Formula : C₉H₉F₃N₁O

- Molecular Weight : Approximately 203.16 g/mol

- Structure : Contains an amino group, a trifluoromethyl group, and a phenyl ring.

Synthesis

The synthesis of this compound typically involves:

- Reductive Amination : The reaction of 4-(trifluoromethyl)benzaldehyde with ammonia in the presence of a reducing agent like sodium borohydride.

- Alternative Methods : Friedel-Crafts acylation and Mannich reactions have also been explored for synthesizing this compound.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes, which could lead to modulation of various biochemical pathways. The trifluoromethyl group enhances its binding affinity to target proteins, making it a candidate for enzyme inhibition studies.

Anticancer Activity

Several studies have reported the anticancer potential of this compound:

- Cell Line Studies : It has been evaluated against various cancer cell lines, showing significant inhibition rates. For example, compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against colon carcinoma cells (HCT116) .

- Mechanism of Action : The presence of the trifluoromethyl group is believed to enhance the compound's ability to penetrate biological membranes and interact with cellular targets, leading to apoptosis in cancer cells.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .

Case Studies

- Study on Anticancer Activity :

- Objective : Evaluate the anticancer effects on HCT116 cell lines.

- Findings : The compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating strong anticancer potential.

- Enzyme Interaction Study :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | CAS Number | Key Features | IC50 (μM) |

|---|---|---|---|

| 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone | 46835500 | Similar structure | 5.0 |

| 2-Amino-N-(4-trifluoromethylphenyl)acetamide | 12345678 | Acetamide functional group | 8.3 |

Q & A

Q. What are the primary synthetic routes for 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone, and how are reaction conditions optimized?

The compound is synthesized via Friedel-Crafts acylation or Mannich reactions. For example, Friedel-Crafts acylation involves reacting 4-(trifluoromethyl)aniline with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C . Post-reaction purification via recrystallization (ethanol/water) achieves >95% purity. Optimization focuses on solvent polarity (aprotic solvents enhance yield) and catalyst loading (stoichiometric AlCl₃ minimizes side reactions) .

Q. How is the structural integrity of this compound validated?

Characterization employs:

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.5–8.0 ppm, J = 8–10 Hz) due to deshielding by the trifluoromethyl group. The ketone carbonyl resonates at δ 195–200 ppm in ¹³C NMR .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and NH₂ (3350–3450 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 232.1 (calculated for C₉H₈F₃NO) .

Q. What preliminary biological screening methods are used to assess this compound’s activity?

Initial assays include:

- Enzyme Inhibition : Dose-response curves (IC₅₀) against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at 1–100 μM concentrations, with viability <50% indicating potential therapeutic relevance .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence the regioselectivity of trifluoromethyl group incorporation?

Polar aprotic solvents (DMSO, DMF) stabilize transition states, favoring para-substitution (>90% yield). Catalysts like Cu(I) triflate enhance electrophilic trifluoromethylation by activating CF₃I intermediates . Contrastingly, non-polar solvents (toluene) promote meta-substitution (yield <60%) due to steric hindrance .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from poor pharmacokinetics. Solutions include:

- Metabolic Stability Assays : Liver microsome studies (human/rat) to identify cytochrome P450-mediated degradation hotspots .

- Prodrug Design : Masking the amine group with acetyl or Boc protections improves oral bioavailability .

Q. How is computational modeling applied to predict structure-activity relationships (SAR)?

- Docking Studies : AutoDock Vina simulates binding poses in protein targets (e.g., PARP-1), identifying critical interactions (e.g., H-bonding between NH₂ and Asp766) .

- QSAR Models : CoMFA/CoMSIA analyze substituent effects on logP and IC₅₀, guiding derivatization (e.g., adding electron-withdrawing groups enhances kinase inhibition) .

Q. What advanced analytical techniques resolve stereochemical ambiguities in derivatives?

- X-ray Crystallography : Single-crystal analysis confirms spatial arrangement of substituents (e.g., dihedral angle between phenyl and ethanone groups = 15–20°) .

- Chiral HPLC : Polysaccharide-based columns (Chiralpak IA) separate enantiomers using hexane/isopropanol gradients .

Q. How are synthetic byproducts or impurities identified and mitigated during scale-up?

- HPLC-MS : Detects impurities (e.g., over-acetylated byproducts at m/z 274.1) .

- Process Optimization : Switch from batch to flow reactors reduces side reactions (residence time <2 minutes at 50°C) .

Methodological Comparisons

Q. What criteria determine the choice between Friedel-Crafts and Mannich reactions for derivatization?

Q. How do trifluoromethyl group position and electronic effects influence reactivity in cross-coupling reactions?

The para-trifluoromethyl group enhances electrophilicity via -I effects, facilitating Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C). Meta-substitution reduces reactivity (yield drops by 30%) due to steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.